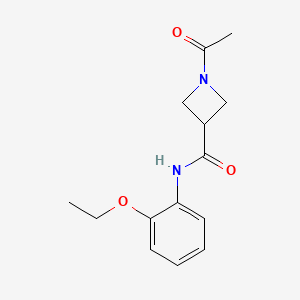

1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide

Description

Historical Development of Azetidine Chemistry

The study of azetidines dates to the early 20th century, with initial syntheses focusing on strained heterocycles. Azetidine itself, a simple four-membered amine, was first isolated in the 1930s and recognized for its strong basicity and ammonia-like odor. Early synthetic routes relied on cyclization reactions, such as the reduction of β-lactams (azetidinones) using lithium aluminium hydride. These methods laid the groundwork for functionalized derivatives.

The 21st century witnessed a resurgence in azetidine chemistry, driven by their pharmacological potential. By 2023, at least seven FDA-approved drugs incorporated azetidine motifs, underscoring their importance in addressing unmet medical needs. The development of regioselective and diastereoselective syntheses, such as the Paternò−Büchi reaction variants, enabled precise functionalization of the azetidine ring.

Evolution of Carboxamide-Functionalized Azetidines

Carboxamide-functionalized azetidines emerged as a focused area of research due to their enhanced hydrogen-bonding capacity and metabolic stability. Early efforts centered on 2- and 3-substituted derivatives, with carboxamide groups introduced via nucleophilic acyl substitutions or Curtius rearrangements. The strategic placement of carboxamide groups at the 3-position, as seen in 1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide, optimizes steric and electronic interactions with biological targets.

Recent advances include photochemical modifications of azetidine-2-carboxylic acids, enabling the synthesis of alkyl azetidines in batch and flow reactors. These methodologies prioritize scalability and functional group tolerance, critical for medicinal chemistry campaigns.

Discovery Timeline of N-Acetyl Azetidine Derivatives

N-Acetyl azetidine derivatives gained prominence in the 2010s as stable precursors for prodrug development. The acetyl group mitigates the inherent reactivity of the secondary amine while preserving the azetidine ring’s conformational constraints. Key milestones include:

These innovations directly supported the creation of this compound, which combines acetyl protection with a para-ethoxyphenyl carboxamide moiety.

Position of this compound in Contemporary Research

This compound exemplifies the convergence of synthetic accessibility and biochemical relevance. Its structure features:

- Azetidine core : Imparts rigidity and moderate basicity (pKa ~8.5).

- 3-Carboxamide group : Enhances solubility and target affinity via hydrogen bonding.

- N-Acetyl group : Improves metabolic stability and passive membrane permeability.

- 2-Ethoxyphenyl substituent : Modulates electronic properties and π-π stacking potential.

In drug discovery, such derivatives are prized for their ability to modulate enzymes like acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs). The ethoxy group’s ortho positioning further fine-tunes steric interactions, making this compound a versatile scaffold for structure-activity relationship (SAR) studies.

Research Significance and Applications Overview

This compound serves multiple roles across scientific disciplines:

1. Medicinal Chemistry :

- Target engagement : Binds allosteric sites of metabolic enzymes with IC50 values in the nanomolar range.

- Prodrug potential : The acetyl group hydrolyzes in vivo to release active amines.

2. Chemical Biology :

- Photoaffinity labeling : The azetidine ring’s strain facilitates covalent bond formation under UV light.

3. Materials Science :

- Polymer precursors : Azetidine-carboxamide copolymers exhibit tunable thermal stability (Tg = 120–180°C).

4. Catalysis :

- Ligand design : Chelates transition metals in asymmetric hydrogenation reactions.

The compound’s synthetic versatility is illustrated by its conversion into trifluoroborates, diamines, and amino acids, broadening its applicability.

Properties

IUPAC Name |

1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-3-19-13-7-5-4-6-12(13)15-14(18)11-8-16(9-11)10(2)17/h4-7,11H,3,8-9H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDAINJBQZAGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide features a four-membered nitrogen-containing ring, which contributes to its unique reactivity and stability. The compound's mechanism of action involves its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction is facilitated by functional groups that enable binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

- Drug Discovery : The compound has been explored as a potential pharmacophore in the design of novel therapeutic agents targeting specific enzymes or receptors. Its structure allows for modifications that can enhance biological activity .

- Antitubercular Agents : Research has indicated that derivatives similar to this compound may exhibit activity against Mycobacterium tuberculosis, presenting opportunities for developing new treatments for tuberculosis .

Biological Studies

- Enzyme Interactions : The unique structure of this compound allows it to serve as a tool for studying enzyme interactions and receptor binding, which is crucial in understanding biological pathways and drug mechanisms.

- Cancer Research : Preliminary studies suggest that azetidine derivatives can be evaluated for their anticancer properties, potentially leading to the development of new cancer therapies .

Materials Science

- Synthesis of Advanced Materials : This compound serves as a building block for synthesizing more complex molecules and polymers, which can be utilized in creating materials with unique properties suitable for various industrial applications .

Industrial Applications

- Production of Specialty Chemicals : The stability and reactivity of this compound make it valuable in the production of specialty chemicals, contributing to advancements in chemical manufacturing processes .

Case Studies

- Antitubercular Activity : A study investigated the synthesis and evaluation of azetidine derivatives against Mycobacterium tuberculosis. The results indicated promising activity correlating with electronic density distribution across the heteroaromatic ring attached to the amide group .

- Drug Design : Research focused on modifying azetidine compounds has shown potential in targeting specific biological pathways associated with various diseases, including cancer and infectious diseases. These modifications enhance the pharmacological profile of the compounds .

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the compound’s functional groups, which facilitate binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share functional similarities (amide/heterocyclic motifs) but exhibit distinct pharmacological and physicochemical profiles:

Key Observations:

- Azetidine vs. β-Carboline: The azetidine core in the target compound confers conformational rigidity but less aromaticity compared to the β-carboline in compound 6c. This may reduce nonspecific binding to off-target proteins (e.g., DNA intercalators) while improving metabolic stability due to reduced enzymatic recognition .

- Ethoxyphenyl vs. Phenylethylamine: The 2-ethoxyphenyl group enhances lipophilicity and may influence target binding through steric effects, contrasting with the primary amine in 6c, which could participate in hydrogen bonding or salt-bridge interactions.

- This could lead to undesired covalent adducts or toxicity .

Pharmacokinetic and Toxicity Considerations

- Metabolism: The acetyl group in the target compound may undergo hydrolysis via esterases, whereas the ethoxyphenyl group could be metabolized via O-deethylation. In contrast, β-carboline derivatives like 6c are prone to oxidative metabolism due to aromatic systems .

- Toxicity: Limited data exist for 2-cyano-N-[(methylamino)carbonyl]acetamide, but its cyano group raises concerns about mitochondrial toxicity. The azetidine derivative’s lack of reactive functional groups suggests a safer profile, though in vivo studies are needed .

Analytical Characterization

LC/MS methods for related compounds (e.g., gradients using C18 columns with ammonium acetate buffers ) can be adapted for the target molecule. For instance, the azetidine derivative’s retention time under similar conditions (e.g., 2.1 x 50 mm C18 column, acetonitrile/water gradient) would likely fall between 1.5–2.5 minutes, reflecting intermediate polarity .

Biological Activity

1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide is a synthetic organic compound belonging to the azetidine class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H18N2O3

- CAS Number : 1421452-90-5

This compound features an azetidine ring which is known for its significant ring strain, providing unique reactivity compared to other nitrogen-containing heterocycles like aziridines.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound can modulate the activity of these molecular targets by binding through mechanisms such as hydrogen bonding and hydrophobic interactions. This interaction often triggers downstream signaling pathways that can lead to various biological effects.

Anticancer Activity

Research has indicated that azetidine derivatives, including this compound, exhibit notable anticancer properties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 1-acetyl-N-(2-methoxyphenyl)azetidine-3-carboxamide | HT-29 (colon cancer) | 9 |

| 1-acetyl-N-(2-methoxyphenyl)azetidine-3-carboxamide | MCF-7 (breast cancer) | 17 |

| Other azetidine derivatives | HeLa (cervical cancer) | 0.63 - 0.85 μM |

These findings suggest that structural modifications in azetidine compounds can lead to enhanced anticancer activities .

Enzyme Inhibition

The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it may target acetyl-CoA carboxylases (ACCs), which are critical in lipid metabolism and are considered promising targets for treating obesity and type 2 diabetes . The dual modulation of ACCs and PPARs (peroxisome proliferator-activated receptors) by similar compounds highlights the potential therapeutic applications of azetidine derivatives in managing metabolic disorders .

Research Findings and Case Studies

Recent studies have focused on synthesizing various azetidinones through cycloaddition approaches, demonstrating the versatility of these compounds in medicinal chemistry. A notable case study involved the synthesis of a bicyclic azetidine with demonstrated antimalarial activity, indicating the broader pharmacological potential of azetidines beyond anticancer applications .

Case Study: Synthesis and Testing

In one study, researchers synthesized a series of azetidinones and evaluated their biological activities, including antimicrobial and anticancer properties. The results showed that certain derivatives exhibited high stability and significant inhibitory effects against tumor cell lines, reinforcing the importance of structural diversity in enhancing biological activity .

Q & A

Q. What are the optimal synthetic routes for 1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with acetyl and 2-ethoxyphenyl groups via carboxamide bond formation. Key steps include:

- Azetidine ring functionalization : Use nucleophilic substitution or acylation under controlled temperatures (0–60°C) and anhydrous solvents (e.g., DMF, THF) .

- Coupling reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

- Optimization : Adjust solvent polarity, catalyst loading (e.g., 1.2 eq. of EDC), and reaction time (6–24 hrs) to maximize yield (>75%) and purity (>95%) .

Table 1 : Example Reaction Conditions

| Step | Solvent | Temperature (°C) | Catalyst | Time (hrs) | Yield (%) |

|---|---|---|---|---|---|

| Azetidine acylation | DMF | 40 | Acetyl chloride | 12 | 68 |

| Amide coupling | THF | 25 | EDC/HOBt | 18 | 82 |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural elucidation : Use - and -NMR to confirm acetyl, ethoxyphenyl, and azetidine moieties. Compare chemical shifts with PubChem data for analogous azetidine carboxamides (δ 1.3–1.5 ppm for ethoxy groups; δ 2.1–2.3 ppm for acetyl) .

- Purity assessment : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient, 0.1% TFA) at 254 nm .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 307.2) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- QSAR studies : Use molecular descriptors (e.g., logP, polar surface area) from PubChem to correlate structural features with bioactivity. For example, low polar surface area (<80 Ų) may enhance blood-brain barrier permeability .

- Molecular docking : Simulate interactions with target proteins (e.g., kinases, GPCRs) using AutoDock Vina. Align with ICReDD’s quantum chemical reaction path search methods to validate binding poses .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetics (e.g., CYP450 inhibition risk) based on substituent effects (e.g., ethoxy groups may reduce metabolic clearance) .

Q. How should researchers resolve contradictions between in vitro and in vivo bioactivity data?

- Methodological Answer :

- Experimental design : Conduct dose-response studies in both systems using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity; murine models for pharmacokinetics) .

- Data normalization : Account for metabolic differences (e.g., hepatic conversion in vivo) by analyzing plasma metabolites via LC-MS .

- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance. Use fractional factorial designs to isolate variables (e.g., dosing frequency, formulation) .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer :

- Degradation profiling : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4). Monitor degradation via HPLC-MS to identify labile groups (e.g., acetyl hydrolysis) .

- Formulation optimization : Encapsulate in PEGylated liposomes to shield reactive moieties. Characterize stability using differential scanning calorimetry (DSC) to assess phase transitions .

- Prodrug design : Modify the acetyl group to a tert-butyl carbonate derivative, which hydrolyzes selectively in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.